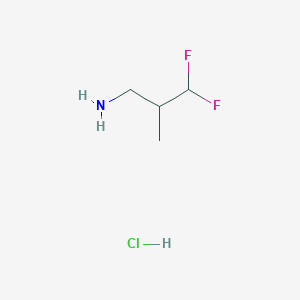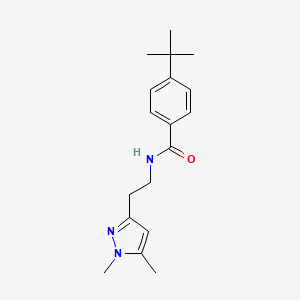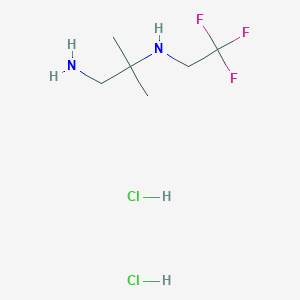![molecular formula C23H17N3O3 B2899790 N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]-9H-xanthene-9-carboxamide CAS No. 1226440-75-0](/img/structure/B2899790.png)
N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]-9H-xanthene-9-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]-9H-xanthene-9-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a xanthene core, which is known for its fluorescent properties, making it valuable in applications such as biological imaging and chemical sensing.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]-9H-xanthene-9-carboxamide typically involves multiple steps, starting with the preparation of the xanthene core. The xanthene core can be synthesized through a condensation reaction between phthalic anhydride and resorcinol under acidic conditions. The resulting xanthene derivative is then functionalized with a carboxamide group through an amide coupling reaction using reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
The introduction of the 3-methyl-1,2,4-oxadiazole moiety is achieved through a cyclization reaction involving hydrazine derivatives and carboxylic acids. The final step involves coupling the 3-methyl-1,2,4-oxadiazole derivative with the xanthene carboxamide under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors for better control of reaction parameters and the implementation of purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]-9H-xanthene-9-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nitric acid for nitration, bromine for bromination.
Major Products
Aplicaciones Científicas De Investigación
N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]-9H-xanthene-9-carboxamide has diverse applications in scientific research:
Chemistry: Used as a fluorescent probe in chemical sensing and analysis.
Biology: Employed in biological imaging due to its fluorescent properties, aiding in the visualization of cellular structures.
Medicine: Investigated for potential therapeutic applications, including as a drug delivery agent or in diagnostic imaging.
Industry: Utilized in the development of advanced materials with specific optical properties.
Mecanismo De Acción
The mechanism of action of N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]-9H-xanthene-9-carboxamide involves its interaction with molecular targets through its fluorescent properties. The compound can bind to specific biomolecules, altering their fluorescence and enabling their detection and analysis. The pathways involved include the excitation of the xanthene core and the subsequent emission of light, which is used to monitor biological processes.
Comparación Con Compuestos Similares
Similar Compounds
Fluorescein: Another xanthene derivative widely used in fluorescence microscopy.
Rhodamine: Known for its strong fluorescence and used in various imaging applications.
Eosin: A xanthene dye used in histology for staining tissues.
Uniqueness
N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]-9H-xanthene-9-carboxamide stands out due to the presence of the 3-methyl-1,2,4-oxadiazole moiety, which imparts unique chemical and physical properties. This makes it particularly useful in applications requiring specific fluorescence characteristics and stability under various conditions.
Propiedades
IUPAC Name |
N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]-9H-xanthene-9-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17N3O3/c1-14-24-23(29-26-14)15-10-12-16(13-11-15)25-22(27)21-17-6-2-4-8-19(17)28-20-9-5-3-7-18(20)21/h2-13,21H,1H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJHCYKJUGAFNPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=CC=C(C=C2)NC(=O)C3C4=CC=CC=C4OC5=CC=CC=C35 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-Amino-N-[2-(diethylamino)ethyl]-1-ethyl-1H-pyrazole-5-carboxamide](/img/structure/B2899707.png)


![N-(2,5-dimethylphenyl)-2-[1-(2,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2899710.png)





![N-(3-methylphenyl)-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2899725.png)
![3-(3-Chlorophenyl)-5-{[4-(4-fluorophenyl)-1,3-thiazol-2-yl]methyl}-1,2,4-oxadiazole](/img/structure/B2899726.png)


![4-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-fluorophenyl)-1,2-dihydroisoquinolin-1-one](/img/structure/B2899729.png)
